
2-(Naphthalen-2-ylmethoxy)benzaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-(Naphthalen-2-ylmethoxy)benzaldehyde consists of a benzaldehyde group attached to a naphthalene group via a methoxy bridge . Detailed structural analysis would require more specific data or computational modeling.Physical and Chemical Properties Analysis
This compound, like other aldehydes and ketones, contains a carbonyl group, which is a carbon-oxygen double bond . This group is highly polar due to the electronegativity difference between carbon and oxygen . More specific physical and chemical properties such as melting point, boiling point, and density would require more detailed data .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
- Iron-Catalyzed Benzannulation Reactions : An efficient method for synthesizing naphthalene derivatives, including 2-(Naphthalen-2-ylmethoxy)benzaldehyde, through Fe(III)-catalyzed benzannulation of 2-(2-oxoethyl)-benzaldehydes and alkynes has been developed. This method is notable for its use of inexpensive catalysts and mild reaction conditions (Zhu, Xiao, Guo, & Jiang, 2013).
Biochemical Reactions
- Naphthalene Dioxygenase Reactions : Purified naphthalene dioxygenase from Pseudomonas sp. can oxidize toluene to benzaldehyde, showing the versatility of naphthalene derivatives in biochemical processes (Lee & Gibson, 1996).
Atmospheric Chemistry
- Atmospheric Oxidation Mechanisms : The oxidation mechanism of naphthalene, a related compound to this compound, in the atmosphere has been studied, revealing unique pathways compared to other aromatic compounds (Zhang, Lin, & Wang, 2012).
Organic Synthesis and Catalysis
- Catalytic Oxidation Studies : Studies on the catalytic oxidation of naphthalene in moist acetic acid solutions using palladium in cooperation with Cu+/Cu2+ redox couple have applications in the synthesis of this compound derivatives (Kuroda et al., 1991).
Photoluminescence and Electrochemical Properties
- Optical and Electrochemical Properties : Novel Schiff bases bearing a naphthalene unit, which can be related to this compound, have been synthesized, showing promising applications in optoelectronics due to their photoluminescence and electrochemical properties (Sęk et al., 2015).
Biological Activity
- Evaluation of Biological Activity : Schiff base derivatives of naphthalene, such as Sulfonylhydrazide-Schiff Base, have been evaluated for antimicrobial activity, indicating potential biological applications for similar naphthalene derivatives (Amereih, Daraghmeh, Warad, & Al-Nuri, 2020).
Anti-Inflammatory Studies
- Molecular Docking and Anti-Inflammatory Agents : N-Acylarylhydrazones synthesized from naphthalene derivatives have shown significant anti-inflammatory activity, highlighting the potential of related compounds in medicinal chemistry (Devi et al., 2020).
Mecanismo De Acción
In medical research, 2-(Naphthalen-2-ylmethoxy)benzaldehyde has shown promise in drug development. It has been investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. The exact mechanism of action would depend on the specific biological target and is subject to ongoing research.
Safety and Hazards
Direcciones Futuras
2-(Naphthalen-2-ylmethoxy)benzaldehyde has potential applications in medical research, particularly in drug development. Additionally, new synthetic routes for related compounds are being explored, such as the synthesis of renewable alkylated naphthalenes with benzaldehyde and angelica lactone . These developments suggest promising future directions for the study and application of this compound.
Propiedades
IUPAC Name |
2-(naphthalen-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-17-7-3-4-8-18(17)20-13-14-9-10-15-5-1-2-6-16(15)11-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYQHCLSVAXTHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=CC=CC=C3C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404533 | |
| Record name | 2-(naphthalen-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872183-48-7 | |
| Record name | 2-(naphthalen-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


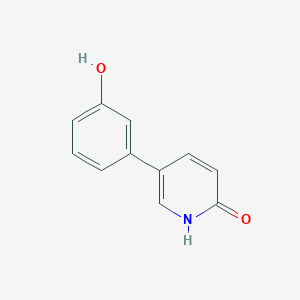


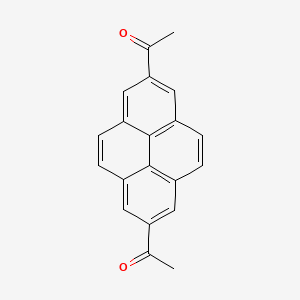
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3057936.png)

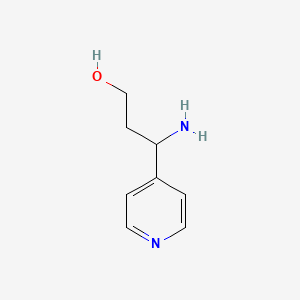

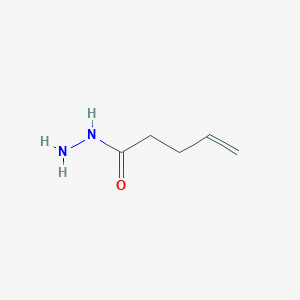


![N-[4-[[4-(adamantane-1-carbonylamino)phenyl]methyl]phenyl]adamantane-1-carboxamide](/img/structure/B3057947.png)
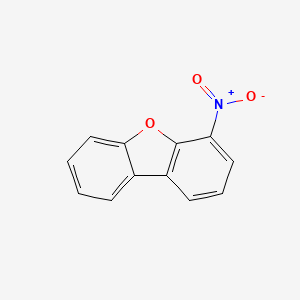
![2-Methyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B3057951.png)
